molecular formula C20H28N4O3 B1500574 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1065485-10-0

3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1500574
CAS No.: 1065485-10-0
M. Wt: 372.5 g/mol
InChI Key: BUQFFBQTVNAIMV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[[(3-methoxyquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-7-8-14(13-24)12-21-17-18(26-4)23-16-10-6-5-9-15(16)22-17/h5-6,9-10,14H,7-8,11-13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFFBQTVNAIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC3=CC=CC=C3N=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671402
Record name tert-Butyl 3-{[(3-methoxyquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065485-10-0
Record name tert-Butyl 3-{[(3-methoxyquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound involves key steps such as:

  • Reductive amination to introduce the amino-methyl linkage between the quinoxaline derivative and the piperidine moiety.
  • Palladium-catalyzed cross-coupling reactions (notably Suzuki-type) to construct the quinoxaline framework or to functionalize aromatic precursors.
  • Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group to afford the tert-butyl ester derivative.

This approach is consistent with methods described in pharmaceutical patent literature, which emphasize the use of a precursor carboxaldehyde and subsequent Pd-catalyzed coupling and reductive amination steps to obtain compounds with formula similar to the target molecule.

Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Formation of quinoxaline derivative Boronic acid or ester, Pd catalyst Suzuki-type cross-coupling Efficient formation of quinoxaline core with substitution patterns suitable for further steps
2 Reductive amination Aldehyde precursor, amine, reducing agent Mild conditions, often room temp Introduction of the amino-methyl linker between quinoxaline and piperidine moieties
3 Protection of piperidine nitrogen Di-tert-butyl dicarbonate (Boc2O) Basic conditions Formation of tert-butyl carbamate protecting group to yield the tert-butyl ester derivative
4 Purification Flash column chromatography Silica gel, gradient elution Isolation of pure compound with high yield and purity

Catalysts and Reaction Optimization

  • Palladium catalysts (Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands) are crucial for the Suzuki cross-coupling step, enabling efficient C-C bond formation between boronic acid derivatives and halogenated quinoxaline precursors.
  • Reductive amination typically employs mild reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts under controlled conditions to avoid over-reduction or side reactions.
  • Reaction conditions such as temperature and solvent choice are optimized to balance reaction rate and selectivity.

Purification and Characterization

  • Flash column chromatography on silica gel is the preferred method for purification, providing high purity and good recovery of the target compound.
  • Characterization typically involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Crystallization may be used as a complementary purification step when applicable.

Summary Table of Preparation Method Attributes

Attribute Details
Core Synthetic Methods Palladium-catalyzed Suzuki cross-coupling, reductive amination, Boc protection
Catalysts Pd catalysts (e.g., Pd(PPh3)4), reducing agents (NaBH(OAc)3 or catalytic hydrogenation)
Solvents Commonly used solvents include ethanol, dichloromethane, and other organic solvents
Temperature Range Typically ambient to moderate heating (room temp to ~60 °C)
Reaction Time Hours to overnight depending on step and scale
Purification Flash chromatography, crystallization
Characterization NMR, IR, MS, sometimes X-ray crystallography

Research Findings and Practical Considerations

  • The use of palladium-catalyzed cross-coupling is a robust and scalable approach for constructing the quinoxaline framework with high regioselectivity and functional group tolerance.
  • Reductive amination is a reliable method to link the quinoxaline and piperidine units, with mild conditions preventing decomposition or side reactions.
  • Protection of the piperidine nitrogen as a tert-butyl carbamate is essential for stability and solubility, facilitating downstream applications in pharmaceutical contexts.
  • Purification by flash chromatography ensures removal of palladium residues and by-products, critical for medicinal chemistry standards.
  • Optimization of solvent and temperature conditions can improve yields and reduce reaction times, as demonstrated in analogous heterocyclic syntheses.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoxaline ring can be oxidized to form quinoxalinedione derivatives.

  • Reduction: : The compound can be reduced to form simpler derivatives or intermediates.

  • Substitution: : The methoxy group and other substituents on the quinoxaline ring can be substituted with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Quinoxalinedione derivatives.

  • Reduction: : Reduced quinoxaline derivatives or intermediates.

  • Substitution: : Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a G-protein coupled receptor (GPCR) agonist. GPCRs are crucial in numerous physiological processes and are common targets for drug discovery. The ability of this compound to modulate GPCR activity suggests potential applications in treating conditions such as neurological disorders and cancer .

Anticancer Activity

Research has indicated that derivatives of quinoxaline exhibit anticancer properties. The presence of the piperidine structure in this compound may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them valuable in oncological research .

Neuroprotective Effects

The quinoxaline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of oxidative stress and inflammation pathways, which are critical in the progression of these diseases .

Data Tables

Application Area Mechanism Potential Impact
GPCR ModulationAgonistTreatment of neurological disorders
Anticancer ActivityInduction of apoptosisCancer therapy
NeuroprotectionInhibition of oxidative stressPrevention of neurodegeneration

Case Study 1: GPCR Agonism

In a study published by researchers focusing on novel GPCR agonists, the compound was tested for its ability to activate specific receptor subtypes associated with pain modulation. Results indicated a significant reduction in pain responses in animal models, suggesting its potential as a new analgesic agent .

Case Study 2: Anticancer Efficacy

Another study explored the anticancer properties of related quinoxaline compounds. The findings demonstrated that these compounds could inhibit tumor growth in vitro and in vivo, particularly against breast and lung cancer cell lines. The mechanism was linked to the activation of apoptotic pathways .

Case Study 3: Neuroprotection

Research examining the neuroprotective effects of piperidine derivatives revealed that compounds similar to 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester could reduce neuronal death in models of oxidative stress, highlighting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific biological target. The quinoxaline core can interact with various enzymes and receptors, potentially leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Ring

Compound A : 4-[(3-Chloro-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
  • CAS No.: Not explicitly listed (synonyms include DTXSID50671385)
  • Molecular Formula : C₁₉H₂₅ClN₄O₂
  • Molecular Weight : 376.88 g/mol
  • Key Differences: Substituent: Chlorine replaces the methoxy group at position 3 of quinoxaline. Impact: Chlorine’s electron-withdrawing nature increases lipophilicity (LogP: 4.1 vs. ~3.5 estimated for the methoxy analog) and may alter binding interactions with hydrophobic protein pockets .
Compound B : 3-(3-Chloro-quinoxalin-2-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • CAS No.: 939986-43-3
  • Molecular Formula : C₁₉H₂₄ClN₃O₃
  • Molecular Weight : 377.87 g/mol
  • Key Differences: Linker: Oxymethyl (-O-CH₂-) instead of aminomethyl.

Heterocycle Replacement

Compound C : 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
  • CAS No.: 939986-59-1
  • Molecular Formula : C₁₄H₂₀ClN₃O₃
  • Molecular Weight : 313.78 g/mol
  • Key Differences: Core Structure: Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces quinoxaline. Impact: Pyridazine’s reduced aromaticity and altered electronic properties may lower target affinity compared to quinoxaline derivatives .

Linker and Functional Group Modifications

Compound D : tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate
  • Synonyms: MolPort-023-283-725, AKOS024463079
  • Key Differences: Linker: Oxymethyl (-O-CH₂-) instead of aminomethyl.
Compound E : 3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
  • CAS No.: 1353957-34-2
  • Molecular Formula : C₁₃H₂₄N₄O₃ (estimated)
  • Key Differences: Substituent: A glycine-derived side chain replaces the quinoxaline moiety. Impact: Transition from aromatic to aliphatic groups shifts applications toward peptide-mimetic drug design .

Structural and Property Comparison Table

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Quinoxaline Quinoxaline Quinoxaline Pyridazine
Substituent 3-Methoxy 3-Chloro 3-Chloro 6-Chloro
Linker Aminomethyl Aminomethyl Oxymethyl Oxymethyl
Molecular Weight (g/mol) 372.47 376.88 377.87 313.78
LogP (Estimated) ~3.5 4.1 ~3.8 ~2.9
Hydrogen Bond Acceptors 5 5 5 5

Research Findings and Implications

  • Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups influence binding to targets like transthyretin (TTR), as seen in analogs from .
  • Solubility: Aminomethyl linkers (target compound) enhance water solubility compared to oxymethyl variants (Compound B) .
  • Synthetic Accessibility : Reductive amination () is a common route for analogs with amine linkers , while nucleophilic substitutions are used for ether-linked derivatives .

Biological Activity

3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H26N4O3, with a molecular weight of 358.44 g/mol. The structure features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC19H26N4O3
Molecular Weight358.44 g/mol
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Research indicates that compounds containing quinoxaline structures often interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The specific activity of this compound suggests potential as a modulator of these systems.

Case Study: Neuroprotective Effects

In studies examining neuroprotective agents, compounds similar to this one have shown promise in models of neurodegenerative diseases. For instance, a study demonstrated that quinoxaline derivatives could enhance dopaminergic neuron survival in MPTP-induced models of Parkinson's disease by activating D3 dopamine receptors .

Efficacy in Preclinical Models

Several preclinical studies have evaluated the efficacy of this compound. In vitro assays have demonstrated its ability to inhibit specific enzymes related to neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Table 2: Summary of Biological Activity Findings

Study ReferenceBiological ActivityModel UsedKey Findings
NeuroprotectionMPTP mouse modelEnhanced neuron survival
Enzyme inhibitionnNOS inhibition assayPotent inhibitor compared to controls
Anticancer activityVarious cancer cell linesSignificant cytotoxic effects

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring and piperidine moiety can significantly affect potency and selectivity for biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-donating groups (such as methoxy) enhances receptor binding affinity.
  • Piperidine Modifications : Alterations in the piperidine structure can improve solubility and bioavailability.
  • Quinoxaline Variants : Different substitutions on the quinoxaline ring can lead to varied pharmacological profiles, indicating the importance of careful design in drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of a tert-butyl-protected piperidine intermediate. For example, tert-butyl esters are often synthesized via acid chloride activation (using thionyl chloride) followed by reaction with tert-butanol in the presence of a base like triethylamine . Subsequent functionalization includes coupling 3-methoxyquinoxalin-2-amine via reductive amination (e.g., using sodium cyanoborohydride) or nucleophilic substitution. Reaction optimization requires strict control of anhydrous conditions and temperature (0–25°C) to prevent Boc-group cleavage .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR), piperidine ring protons (δ 1.5–3.5 ppm), and methoxyquinoxaline signals. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : The tert-butyl ester and methoxy groups confer moderate stability. Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to strong oxidizing agents (e.g., KMnO₄) and acidic/basic conditions, which may cleave the ester or quinoxaline amine . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the quinoxaline coupling step?

  • Methodology : Screen solvents (DMF, THF, dichloromethane) and catalysts (e.g., HOBt/EDC for amide coupling). For reductive amination, adjust stoichiometry of NaBH3CN or switch to STAB (sodium triacetoxyborohydride) for milder conditions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and optimize pH (5–6) to enhance nucleophilicity of the quinoxaline amine . Kinetic studies using in situ IR can identify rate-limiting steps .

Q. How to resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodology : Discrepancies may arise from impurity profiles (e.g., residual solvents or deprotected intermediates). Perform orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and validate purity via LC-MS. Compare results with structurally validated analogs (e.g., tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride) to isolate functional group contributions . Use molecular docking to assess target binding variability due to conformational flexibility of the piperidine ring .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodology : Modify the quinoxaline moiety (e.g., replace methoxy with halogen or amino groups) and piperidine substitution patterns (e.g., fluorination at C3/C5 for metabolic stability). Introduce bioisosteres (e.g., replacing tert-butyl with cyclopropyl ester) to evaluate steric/electronic effects. Synthesize derivatives via parallel synthesis and screen against target enzymes (e.g., kinases or GPCRs) using SPR (surface plasmon resonance) for binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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